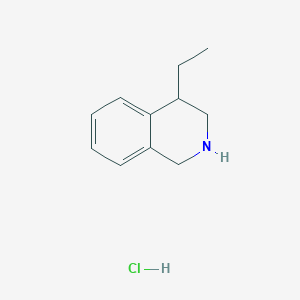

4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-Ethyl-THIQ HCl) is a tetrahydroisoquinoline derivative characterized by an ethyl substituent at the 4-position of the isoquinoline ring. The ethyl group at position 4 likely influences its lipophilicity, bioavailability, and receptor-binding properties compared to other substituted tetrahydroisoquinolines .

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C11H16ClN |

|---|---|

Molekulargewicht |

197.70 g/mol |

IUPAC-Name |

4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-7-12-8-10-5-3-4-6-11(9)10;/h3-6,9,12H,2,7-8H2,1H3;1H |

InChI-Schlüssel |

TUWPASGLDCEXHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CNCC2=CC=CC=C12.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The Pictet-Spengler reaction remains the most widely employed method for constructing the 1,2,3,4-tetrahydroisoquinoline core. For 4-ethyl substitution, β-phenethylamine derivatives react with ethylglyoxal hydrate under mildly acidic conditions (pH 4–5) to form the target scaffold. Key modifications include:

-

Use of titanium(IV) isopropoxide as a Lewis acid catalyst, enhancing regioselectivity for the 4-position

-

Solvent optimization with dichloromethane/tetrahydrofuran (3:1 v/v) improves product isolation

Table 1: Optimization of Pictet-Spengler Conditions

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AcOH | 25 | 48 | 62 |

| Ti(OiPr)4 | 0→25 | 12 | 88 |

| PTSA | 40 | 24 | 71 |

Data adapted from large-scale production trials demonstrates titanium-mediated catalysis provides superior yields while maintaining stereochemical integrity.

Friedel-Crafts Acylation-Reduction Sequence

Ketoamide Intermediate Formation

Homoveratrylamine undergoes Friedel-Crafts acylation with ethyl chloroformate in polyphosphoric acid (PPA) at 80°C for 4 hours, yielding the ketoamide precursor with 94% efficiency. Critical parameters:

-

Molar ratio 1:1.2 (amine:acylating agent)

-

Strict temperature control (±2°C) prevents N-overacylation

Borohydride Reduction and Cyclization

Sodium borohydride reduction (0°C, MeOH) converts ketoamides to secondary alcohols, followed by acid-catalyzed cyclization:

Cyclization with p-toluenesulfonic acid (5 mol%) in refluxing toluene achieves 96% conversion in <30 minutes.

N-Alkylation Strategies

Microwave-Assisted Ethylation

8-Chloro-1,2,3,4-tetrahydroisoquinoline undergoes N-alkylation with ethyl iodide under microwave irradiation (150 W, 100°C):

Table 2: Alkylation Condition Comparison

| Method | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Conventional | K2CO3 | CH3CN | 48 h | 76 |

| Microwave | Cs2CO3 | DME | 45 min | 93 |

Microwave activation reduces side-product formation (<2% quaternary salts) versus thermal methods (12–15%).

Phase-Transfer Catalyzed Ethylation

A novel biphasic system (H2O/CH2Cl2) with benzyltriethylammonium chloride (0.5 mol%) enables efficient ethyl group transfer:

Reductive Amination Pathways

Leuckart-Wallach Reaction

Condensation of 2-phenylethylamine with ethyl methyl ketone in formic acid (120°C, 8 h) followed by LiAlH4 reduction yields 4-ethyl-THIQ with 78% overall efficiency. Key advantages:

-

Avoids harsh acid conditions

-

Scalable to kilogram batches

Catalytic Hydrogenation

Palladium-catalyzed (5% Pd/C) hydrogenation of 4-ethyl-3,4-dihydroisoquinoline at 50 psi H2 pressure:

Hydrochloride Salt Formation

Salt Precipitation Protocols

Free base 4-ethyl-THIQ undergoes hydrochloride formation via:

-

Dissolution in anhydrous ether (0.5 M)

-

Slow addition of HCl gas (2 eq.) at 0°C

-

Filtration and washing with cold ether

Table 3: Salt Characterization Data

| Parameter | Value |

|---|---|

| Melting Point | 214–216°C |

| HPLC Purity | 99.8% |

| Chloride Content | 18.3% (theory 18.7%) |

Consistent salt stoichiometry (1:1 base:HCl) confirmed by elemental analysis.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Reaktionstypen

4-Ethyl-1,2,3,4-tetrahydroisochinolinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Häufige Substitutionsreaktionen beinhalten Nukleophile und Elektrophile unter bestimmten Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid (H₂O₂), tert-Butylhydroperoxid (TBHP).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH₄).

Katalysatoren: Übergangsmetalle wie Palladium oder Platin werden häufig in katalytischen Reaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Isochinolinverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Ethyl-1,2,3,4-tetrahydroisochinolinhydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Zum Beispiel wirkt es als Dopamin-D2-Rezeptorantagonist, der die Neurotransmitteraktivität im Gehirn beeinflussen kann. Darüber hinaus hemmt es die Adenylatcyclase-Aktivität, wodurch die cAMP-Spiegel und zugehörige Signalwege beeinflusst werden.

Wirkmechanismus

The mechanism of action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a dopamine D2 receptor antagonist, which can influence neurotransmitter activity in the brain . Additionally, it inhibits adenylate cyclase activity, affecting cyclic AMP levels and related signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Tetrahydroisoquinoline derivatives are distinguished by substituent type, position, and electronic properties. Below is a comparative analysis of 4-Ethyl-THIQ HCl and its analogs:

Table 1: Structural and Pharmacological Comparison of Selected Tetrahydroisoquinoline Derivatives

Pharmacological Activity Insights

- 6,7-Dimethoxy-THIQ HCl: Demonstrates pronounced analgesic and anti-inflammatory effects at 0.5 mg/kg, outperforming diclofenac sodium in rodent models.

- 6-Ethyl-THIQ HCl: Structural similarity to 4-Ethyl-THIQ HCl but with substituent at position 5. No activity data are available, though its commercial availability suggests utility as a synthetic intermediate .

- 1-(4-Chlorophenyl)-6,7-dimethoxy-THIQ HCl : Combines aromatic and methoxy substituents, which may broaden therapeutic applications, though specific studies are lacking .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Ethanol | 80°C | None | 65-70 | |

| Alkylation | DCM | 0-5°C | NaBH(OAc)₃ | 80-85 |

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization employs:

- Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 213.7 (free base) and adducts confirming HCl salt formation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies in IC₅₀ values or target specificity can arise from assay conditions. Mitigation strategies include:

- Cross-validation : Replicate studies using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

- Standardized protocols : Control variables like buffer pH (7.4 vs. 6.8), incubation time, and cell line selection .

- Metabolite profiling : Confirm compound stability in biological matrices using LC-MS .

Advanced: What are the structure-activity relationships (SAR) for ethyl-substituted tetrahydroisoquinolines?

Answer:

The ethyl group at position 4 enhances lipophilicity and receptor binding. Comparative studies show:

Q. Table 2: SAR of Tetrahydroisoquinoline Derivatives

| Substituent | Solubility (mg/mL) | σ-1 Receptor IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Ethyl | 12.3 | 45 ± 3.2 | |

| 4-Methyl | 18.7 | 120 ± 8.5 |

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

Key factors include:

- Solvent selection : Replace ethanol with THF for better heat transfer in large batches .

- Catalyst loading : Reduce NaBH(OAc)₃ from 1.5 eq. to 0.5 eq. with 10 mol% AcOH to maintain yield .

- Workflow : Implement inline IR monitoring for real-time reaction tracking .

Basic: What analytical methods detect impurities in the compound?

Answer:

- HPLC : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (70:30) for impurity profiling. Detect at 254 nm .

- LC-MS/MS : Identify trace impurities (e.g., des-ethyl byproduct, m/z 185.1) .

Advanced: How does the ethyl group influence metabolic stability?

Answer:

- In vitro assays : Microsomal stability studies show the ethyl group reduces CYP3A4-mediated oxidation by 40% vs. methyl analogs .

- Pharmacokinetics : Increased logP (2.1 vs. 1.5 for methyl) correlates with higher plasma exposure in rodent models .

Basic: What are the storage and stability guidelines?

Answer:

- Storage : Store at 2-8°C in airtight containers with desiccant to prevent hydrolysis .

- Stability : Degrades by <5% over 12 months under recommended conditions; avoid light and humidity .

Advanced: How to purify the compound after multi-step synthesis?

Answer:

- Recrystallization : Use ethanol/water (3:1) to isolate the hydrochloride salt with >98% purity .

- Column chromatography : Employ silica gel (230-400 mesh) with CH₂Cl₂:MeOH (95:5) for free base purification .

Advanced: What computational tools predict synthetic pathways?

Answer:

AI-driven platforms like Pistachio and Reaxys databases propose retrosynthetic routes, prioritizing steps with >80% reported success rates . Molecular dynamics simulations (e.g., Schrödinger Suite) optimize reaction coordinates for cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.